Cas no 82671-03-2 (Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate)

Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate structure
82671-03-2 structure
Product name:Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate
CAS No:82671-03-2
MF:C8H6Cl2FNO2
MW:238.043143749237
MDL:MFCD09757511
CID:706724
PubChem ID:13210747

Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate
    • 3-Pyridinecarboxylicacid, 2,6-dichloro-5-fluoro-, ethyl ester
    • ETHYL 2,6-DICHLORO-5-FLUORONICOTINATE
    • 2,6-Dichloro-5-Fluoro-3-Pyridinecarboxylic Acid Ethyl Ester
    • 2,6-Dichloro-5-fluoro-nicotinic acid ethyl ester
    • ethyl 2,6-dichloro-5-fluoro-3-pyridinecarboxylate
    • ethyldichlorofluoronicotinate
    • Ethyl 2,6-dichloro-5-fluoro-3-pyridinecarboxylate (ACI)
    • 2,6-Dichloro-5-fluoronicotinic acid ethyl ester
    • ethyl2,6-dichloro-5-fluoronicotinate
    • DTXSID60528119
    • NC-0751
    • AKOS005073712
    • ethyl 2,6-dichloro-5-fluoro-pyridine-3-carboxylate
    • CS-0169351
    • E83952
    • MFCD09757511
    • J-520677
    • FPPLCOWQBGOFDU-UHFFFAOYSA-N
    • SCHEMBL860929
    • 82671-03-2
    • 3-Pyridinecarboxylic acid, 2,6-dichloro-5-fluoro-, ethyl ester
    • MDL: MFCD09757511
    • Inchi: 1S/C8H6Cl2FNO2/c1-2-14-8(13)4-3-5(11)7(10)12-6(4)9/h3H,2H2,1H3
    • InChI Key: FPPLCOWQBGOFDU-UHFFFAOYSA-N
    • SMILES: O=C(C1C(Cl)=NC(Cl)=C(F)C=1)OCC

Computed Properties

  • Exact Mass: 236.97600
  • Monoisotopic Mass: 236.9759620g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 39.2Ų

Experimental Properties

  • PSA: 39.19000
  • LogP: 2.70420

Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate Security Information

  • HazardClass:IRRITANT

Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM132744-5g
ethyl 2,6-dichloro-5-fluoronicotinate
82671-03-2 95%
5g
$486 2023-02-18
Key Organics Ltd
NC-0751-25G
ethyl 2,6-dichloro-5-fluoronicotinate
82671-03-2 >97%
25g
£596.00 2025-02-08
abcr
AB270458-1 g
Ethyl 2,6-dichloro-5-fluoronicotinate; 95%
82671-03-2
1g
€140.70 2022-06-11
Key Organics Ltd
NC-0751-5MG
ethyl 2,6-dichloro-5-fluoronicotinate
82671-03-2 >97%
5mg
£46.00 2025-02-08
Chemenu
CM132744-1g
ethyl 2,6-dichloro-5-fluoronicotinate
82671-03-2 95%
1g
$224 2023-02-18
Chemenu
CM132744-1g
ethyl 2,6-dichloro-5-fluoronicotinate
82671-03-2 95%
1g
$224 2021-08-05
Chemenu
CM132744-5g
ethyl 2,6-dichloro-5-fluoronicotinate
82671-03-2 95%
5g
$486 2021-08-05
TRC
B125118-50mg
Ethyl 2,6-Dichloro-5-fluoronicotinate
82671-03-2
50mg
$ 50.00 2022-06-07
Key Organics Ltd
NC-0751-0.5G
ethyl 2,6-dichloro-5-fluoronicotinate
82671-03-2 >97%
0.5g
£55.00 2023-09-07
Key Organics Ltd
NC-0751-5G
ethyl 2,6-dichloro-5-fluoronicotinate
82671-03-2 >97%
5g
£149.00 2025-02-08

Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium ethoxide ,  Sodium 3-ethoxy-2-fluoro-3-oxoprop-1-en-1-olate Solvents: Ethanol
2.1 Reagents: Phosphorus pentachloride
3.1 Reagents: Sulfuric acid
4.1 Reagents: Boron trifluoride etherate
Reference
Pyridonecarboxylic acids as antibacterial agents. VIII. An alternative synthesis of enoxacin via fluoronicotinic acid derivatives
Miyamoto, Teruyuki; et al, Chemical & Pharmaceutical Bulletin, 1987, 35(6), 2280-5

Synthetic Circuit 2

Reaction Conditions
Reference
1,8-Naphthyridine derivatives and their salts
, Japan, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium ethoxide Solvents: Ethanol
1.2 Solvents: Ethanol
2.1 Reagents: Phosphorus pentachloride
3.1 Reagents: Sulfuric acid
4.1 Reagents: Boron trifluoride etherate
Reference
Pyridonecarboxylic acids as antibacterial agents. VIII. An alternative synthesis of enoxacin via fluoronicotinic acid derivatives
Miyamoto, Teruyuki; et al, Chemical & Pharmaceutical Bulletin, 1987, 35(6), 2280-5

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium methoxide
2.1 Reagents: Phosphorus trichloride
3.1 Reagents: Sulfuric acid Solvents: Water
4.1 Reagents: Thionyl chloride
5.1 Solvents: Dichloromethane ;  rt; 3 - 4 h, rt
Reference
Synthesis and biological activity of fluorine-substituted pyridine-heterocyclic carboxylate compounds
Zheng, Hui; et al, Yingyong Huaxue, 2010, 27(2), 164-168

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Phosphorus trichloride
2.1 Reagents: Sulfuric acid Solvents: Water
3.1 Reagents: Thionyl chloride
4.1 Solvents: Dichloromethane ;  rt; 3 - 4 h, rt
Reference
Synthesis and biological activity of fluorine-substituted pyridine-heterocyclic carboxylate compounds
Zheng, Hui; et al, Yingyong Huaxue, 2010, 27(2), 164-168

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Phosphorus pentachloride
2.1 Reagents: Sulfuric acid
3.1 Reagents: Boron trifluoride etherate
Reference
Pyridonecarboxylic acids as antibacterial agents. VIII. An alternative synthesis of enoxacin via fluoronicotinic acid derivatives
Miyamoto, Teruyuki; et al, Chemical & Pharmaceutical Bulletin, 1987, 35(6), 2280-5

Synthetic Circuit 7

Reaction Conditions
Reference
1,8-Naphthyridine derivatives and their salts
, Japan, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water
2.1 Reagents: Thionyl chloride
3.1 Solvents: Dichloromethane ;  rt; 3 - 4 h, rt
Reference
Synthesis and biological activity of fluorine-substituted pyridine-heterocyclic carboxylate compounds
Zheng, Hui; et al, Yingyong Huaxue, 2010, 27(2), 164-168

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Thionyl chloride
2.1 Solvents: Dichloromethane ;  rt; 3 - 4 h, rt
Reference
Synthesis and biological activity of fluorine-substituted pyridine-heterocyclic carboxylate compounds
Zheng, Hui; et al, Yingyong Huaxue, 2010, 27(2), 164-168

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Boron trifluoride etherate
Reference
Pyridonecarboxylic acids as antibacterial agents. VIII. An alternative synthesis of enoxacin via fluoronicotinic acid derivatives
Miyamoto, Teruyuki; et al, Chemical & Pharmaceutical Bulletin, 1987, 35(6), 2280-5

Synthetic Circuit 11

Reaction Conditions
1.1 Solvents: Dichloromethane ;  rt; 3 - 4 h, rt
Reference
Synthesis and biological activity of fluorine-substituted pyridine-heterocyclic carboxylate compounds
Zheng, Hui; et al, Yingyong Huaxue, 2010, 27(2), 164-168

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Sulfuric acid
2.1 Reagents: Boron trifluoride etherate
Reference
Pyridonecarboxylic acids as antibacterial agents. VIII. An alternative synthesis of enoxacin via fluoronicotinic acid derivatives
Miyamoto, Teruyuki; et al, Chemical & Pharmaceutical Bulletin, 1987, 35(6), 2280-5

Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate Raw materials

Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate Preparation Products

Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:82671-03-2)Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate
Purity:99%/99%
Quantity:10.0g/25.0g
Price ($):287.0/717.0